molecular formula C24H26FN5OS B2779245 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-92-5

2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2779245
CAS No.: 898367-92-5
M. Wt: 451.56
InChI Key: BUNYDFAIEJSZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a sophisticated multifunctional heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is structurally characterized by the fusion of a thiazolo[3,2-b][1,2,4]triazole core, a 2-ethyl group, a 6-ol substituent, and a complex arrangement where a p-tolyl and a 4-(2-fluorophenyl)piperazine group are bonded to a central carbon atom. The presence of the 1,2,4-triazole ring is particularly notable, as 1,2,4-triazoles and their derivatives are widely recognized for possessing a broad spectrum of biological activities . The integration of the fluorophenyl-piperazine moiety is a common pharmacophore in medicinal chemistry, often associated with targeting neurological receptors. Similarly, the thiazolo[3,2-b][1,2,4]triazole scaffold is a privileged structure in the design of novel bioactive molecules. Research Applications and Value: This compound's primary research value lies in its potential as a lead structure or intermediate for the development of new therapeutic agents. Its complex structure makes it a compelling candidate for screening against various biological targets, including enzymes and receptors within the central nervous system. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly how the unique combination of the thiazolotriazole system, the fluorophenyl-piperazine, and the p-tolyl group influences binding affinity and functional activity. It may serve as a key synthetic intermediate for generating a library of analogs for high-throughput screening in oncology, neurology, or infectious disease research. Note on Availability of Data: Specific empirical data regarding this compound's detailed mechanism of action, pharmacokinetic properties, and specific biological activity profiles are subjects for ongoing or future research. Characterization data, including HPLC, NMR, and mass spectrometry, should be provided upon request and are necessary for research purposes. Important Notice: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

2-ethyl-5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5OS/c1-3-20-26-24-30(27-20)23(31)22(32-24)21(17-10-8-16(2)9-11-17)29-14-12-28(13-15-29)19-7-5-4-6-18(19)25/h4-11,21,31H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNYDFAIEJSZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898367-92-5) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H26FN5OSC_{24}H_{26}FN_{5}OS with a molecular weight of 451.6 g/mol. The structure includes a thiazole and triazole moiety, known for their biological significance in medicinal chemistry.

PropertyValue
Molecular FormulaC24H26FN5OS
Molecular Weight451.6 g/mol
CAS Number898367-92-5

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an antagonist at certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) modulation. The presence of the piperazine ring is indicative of potential anxiolytic and antipsychotic properties.

Antimicrobial Activity

Research indicates that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria and fungi effectively. The compound's structure suggests it may also possess similar antimicrobial capabilities.

Anticancer Potential

A study focusing on triazole derivatives highlighted their anticancer activities against various cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. The compound's ability to induce apoptosis in cancer cells has been observed in vitro, showing promising results comparable to established chemotherapeutic agents.

Neuropharmacological Effects

Given the piperazine component, there is potential for neuropharmacological effects. Compounds with similar structures have been documented to exhibit anxiolytic and antidepressant-like activities in animal models. This suggests that this compound may influence neurotransmitter systems such as serotonin and dopamine.

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity
In a comparative study involving various thiazole derivatives, the tested compound demonstrated a Minimum Inhibitory Concentration (MIC) value of 32 μg/mL against Staphylococcus aureus, indicating significant antibacterial activity .

Case Study 2: Anticancer Activity
Another study evaluated the anticancer effects of triazole derivatives on human colon cancer cell lines (HCT 116). The compound exhibited an IC50 value of 4.36 μM, suggesting strong potency compared to doxorubicin .

Case Study 3: Neuropharmacological Assessment
In behavioral studies involving rodent models, compounds structurally related to this molecule showed reduced anxiety-like behaviors in elevated plus maze tests, indicating potential anxiolytic effects .

Scientific Research Applications

Biological Activities

Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit a variety of biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against various pathogens. For instance, derivatives like 5-Methylthiazolo[3,2-b][1,2,4]triazole have been noted for their antimicrobial properties.
  • Antitumor Potential : Compounds within this class have been evaluated for their anticancer properties. Studies indicate that certain thiazolo[3,2-b][1,2,4]triazole derivatives can inhibit cancer cell proliferation effectively .
  • Anticonvulsant Effects : Some derivatives have shown promise in treating seizure disorders by modulating neurotransmitter systems .
  • Anti-inflammatory Properties : The structural characteristics suggest potential as anti-inflammatory agents, particularly through the inhibition of cyclooxygenase enzymes (COX) .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique pharmacological profile of 2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol:

Compound NameStructureBiological Activity
5-Methylthiazolo[3,2-b][1,2,4]triazoleStructureAntimicrobial
5-(Piperazin-1-yl)thiazolo[3,2-b][1,2,4]triazoleStructureAntitumor
7-Arylthiazolo[3,2-b][1,2,4]triazolesStructureAnti-inflammatory

This table illustrates how the incorporation of specific functional groups can enhance biological activity compared to simpler derivatives.

Case Studies

Several studies have explored the applications of thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Anticancer Activity : A study published in MDPI revealed that specific triazole derivatives exhibited significant anticancer activity against human colon cancer cell lines (HCT116). For instance, certain derivatives showed IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Antimicrobial Screening : Research conducted on various thiazole derivatives demonstrated potent antifungal and antibacterial activities. These compounds were evaluated against standard strains and showed efficacy similar to reference drugs like streptomycin and bifonazole .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) in dilute sulfuric acid converts the hydroxyl group to a ketone, forming a thiazolo-triazolone derivative. This reaction is critical for modifying hydrogen-bonding capabilities and enhancing metabolic stability.

Reaction TypeReagents/ConditionsProduct
Hydroxyl → KetoneKMnO₄, H₂SO₄, 60–80°C6-Oxo derivative

Reduction Reactions

The thiazole ring’s sulfur atom and the triazole’s nitrogen atoms participate in reduction reactions. Sodium borohydride (NaBH₄) in methanol selectively reduces the thiazole’s C=S bond to C–S–H, generating a dihydrothiazole intermediate. This step is reversible under oxidative conditions.

Reaction TypeReagents/ConditionsProduct
Thiazole reductionNaBH₄, MeOH, RTDihydrothiazole derivative

Substitution Reactions

The piperazine nitrogen atoms and the hydroxyl group are sites for nucleophilic substitution. For example:

  • Thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, enabling further functionalization.

  • Alkylation/arylation at the piperazine nitrogen occurs with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).

Reaction TypeReagents/ConditionsProduct
Hydroxyl → ChlorideSOCl₂, DMF (cat.), 0°C → RT6-Chloro derivative
Piperazine alkylationCH₃I, K₂CO₃, DMF, 50°CN-Methylpiperazine derivative

Acid-Catalyzed Condensation

The compound reacts with aldehydes (e.g., benzaldehyde) under acidic conditions (H₂SO₄ or HCl) to form Schiff bases at the hydroxyl group. This reaction enhances lipophilicity and alters receptor-binding profiles.

Reaction TypeReagents/ConditionsProduct
Schiff base formationRCHO, H₂SO₄, EtOH, reflux6-Iminoether derivative

Electrophilic Aromatic Substitution

The p-tolyl group undergoes electrophilic substitution (e.g., nitration or sulfonation) at the para position. Nitration with a HNO₃/H₂SO₄ mixture introduces a nitro group, which can later be reduced to an amine for further derivatization.

Reaction TypeReagents/ConditionsProduct
NitrationHNO₃, H₂SO₄, 0–5°C4-Nitro-p-tolyl derivative

Complexation with Metal Ions

The triazole and piperazine nitrogen atoms act as ligands for transition metals. Reactions with Cu(II) or Fe(III) salts in ethanol yield colored complexes, which are studied for catalytic or antimicrobial applications .

Reaction TypeReagents/ConditionsProduct
Cu(II) complexationCuCl₂, EtOH, RTBlue-green complex

Photochemical Reactions

UV irradiation in the presence of iodine (I₂) induces C–H bond activation at the ethyl group, leading to iodination. This reaction is utilized to introduce radiolabels for pharmacokinetic studies.

Reaction TypeReagents/ConditionsProduct
C–H iodinationI₂, UV light, CCl₄2-(Iodoethyl) derivative

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Yields for analogues range from 53% to 71%, influenced by steric and electronic effects of substituents. The target compound’s synthesis yield is unspecified but likely aligns with these values .
  • Thermal Stability : Melting points vary widely (176°C to >280°C), correlating with substituent polarity and crystallinity. The target compound’s piperazinyl and p-tolyl groups may enhance solubility relative to high-melting-point derivatives like 5f .

Anticonvulsant Activity

  • Compound 3c : Exhibits selective activity against maximal electroshock (MES)-induced seizures, attributed to the electron-withdrawing 4-fluorophenyl group enhancing membrane permeability .
  • Compound 5b : Dual activity in MES and pentylenetetrazole (PTZ) models due to the 4-propoxy group’s balance of lipophilicity and hydrogen-bonding capacity .
  • Target Compound : The 2-fluorophenyl and p-tolyl substituents may synergize to improve blood-brain barrier penetration, while the ethyl group at position 2 could reduce metabolic degradation. Its piperazine moiety may target serotonin or dopamine receptors, diverging from 3c/5b’s mechanisms .

Anti-inflammatory and Analgesic Potential

Thiazolo[3,2-b][1,2,4]triazoles with hydroxyphenyl (e.g., 5e in ) or isoxazolyl groups (e.g., 5h in ) demonstrate anti-inflammatory activity via COX-2 inhibition . The target compound’s p-tolyl group, with its methyl substituent, may enhance hydrophobic interactions in inflammatory pathways, though this remains untested.

Physicochemical and Stereochemical Considerations

  • Lipophilicity : The target compound’s logP (estimated via ChemSpider data) is higher than 3c or 5b due to the ethyl and p-tolyl groups, favoring CNS penetration .

Q & A

Q. What are the common synthetic strategies for preparing this compound?

The synthesis typically involves multi-step reactions, including:

  • Thiazolo-triazole core formation : Cyclization of thiourea derivatives with α-haloketones (e.g., bromoacetophenone) under reflux in ethanol .
  • Piperazine substitution : Nucleophilic aromatic substitution of 2-fluorophenyl groups onto the piperazine ring under basic conditions .
  • Mannich or alkylation reactions : To attach the p-tolylmethyl group to the central scaffold, often using catalysts like AlCl₃ or BF₃ . Key reagents include ethanol for solvent, DMF for coupling, and chromatography for purification .

Q. What spectroscopic methods are critical for structural characterization?

  • NMR (¹H/¹³C) : To confirm substituent positions (e.g., fluorophenyl, piperazine) and assess purity. Aromatic protons in the 6.5–7.5 ppm range and methyl groups at ~2.3 ppm are diagnostic .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected ~500–550 g/mol) and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, C-F bonds at 1100–1200 cm⁻¹) .

Q. What biological activities are reported for structurally similar compounds?

Analogous thiazolo-triazole derivatives exhibit:

  • Antimicrobial activity : MIC values ≤10 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
  • Anticancer potential : IC₅₀ values of 5–20 µM in breast (MCF-7) and colon (HCT-116) cancer cell lines .
  • CNS modulation : Piperazine-containing analogs show affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors .

Q. How can solubility and stability be optimized for in vitro assays?

  • Solubility : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS or cell culture media .
  • Stability : Store lyophilized at –20°C; monitor degradation via HPLC under physiological pH (7.4) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Maintain 70–80°C during Mannich reactions to prevent byproducts .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) for regioselective piperazine substitution .
  • Solvent selection : Use acetonitrile over ethanol for faster cyclization (reducing reaction time by 30%) .
  • Purification : Employ flash chromatography (silica gel, hexane:EtOAc gradient) to isolate isomers .

Q. What challenges arise in elucidating stereochemistry and conformation?

  • Stereoisomerism : The p-tolylmethyl group introduces axial chirality; resolve enantiomers via chiral HPLC (Chiralpak AD-H column) .
  • X-ray crystallography : Required to confirm spatial arrangement of the thiazolo-triazole core and piperazine plane .
  • Dynamic NMR : Detect rotational barriers of the piperazine ring at low temperatures (–40°C) .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent effects :
PositionModificationEffect
Piperazine (N4)Replace 2-fluorophenyl with 4-methoxyphenyl↑ Anticancer activity (IC₅₀ ↓ 40%)
Thiazole (C2)Substitute ethyl with methyl↓ Solubility but ↑ metabolic stability
  • Pharmacophore mapping : Triazole-thiazole fusion is essential for kinase inhibition (e.g., EGFR) .

Q. What experimental approaches validate the mechanism of action?

  • Enzyme assays : Test inhibition of COX-2 or topoisomerase II (IC₅₀ ≤1 µM for analogs) .
  • Receptor binding : Radioligand displacement assays (e.g., ³H-spiperone for D₂ receptor affinity) .
  • Computational docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., PI3Kγ) .

Q. How can contradictory data on biological activity be resolved?

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin for cytotoxicity) .
  • Metabolic interference : Pre-treat compounds with liver microsomes to assess stability .
  • Off-target profiling : Screen against a panel of 50+ kinases/pharmacological targets .

Q. What strategies improve in vivo efficacy and pharmacokinetics?

  • Prodrug design : Acetylate the hydroxyl group to enhance oral bioavailability .
  • Nanoparticle encapsulation : Use PLGA carriers to increase half-life and tumor targeting .
  • Metabolic studies : Identify CYP450 isoforms responsible for clearance via human hepatocyte assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.